REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8](Cl)=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[Cl-].[Al+3].[Cl-].[Cl-]>C1C=CC=CC=1>[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8](=[O:9])[C:4]2[CH:12]=[CH:11][CH:7]=[CH:6][CH:5]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2.3.4|
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Name
|
|
Quantity
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55.7 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
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225 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
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65 g
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Type
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reactant
|
Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Type
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CUSTOM
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Details
|
while stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After addition
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Type
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STIRRING
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Details
|
the mixture was stirred for 30 minutes on a steam bath
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Duration
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30 min
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Type
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ADDITION
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Details
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poured over ice
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Type
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EXTRACTION
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Details
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Extraction of the resulting product with methylene chloride
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Type
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WASH
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Details
|
by washing the organic layer with water
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Type
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DRY_WITH_MATERIAL
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Details
|
drying with anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
|
filtering
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Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 182.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |